molecular formula C19H20FN3O5 B2997425 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one CAS No. 921539-44-8

6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one

Cat. No. B2997425
CAS RN: 921539-44-8
M. Wt: 389.383
InChI Key: KDOISZMZLJBDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. In this case, the shared atom is a nitrogen atom .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains a spirocyclic structure with two oxygen atoms and one nitrogen atom in the rings .


Physical And Chemical Properties Analysis

The compound 1,4-Dioxa-8-azaspiro[4.5]decane appears as a liquid and has a refractive index of 1.4809 to 1.4829 at 20°C, 589 nm .

Scientific Research Applications

Anticonvulsant Activity

Research on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, including those with fluoro substituents, has shown increased anticonvulsant activity. These compounds were evaluated in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating the potential of fluoro-substituted azaspiro[4.5]decane derivatives in developing anticonvulsant medications (Obniska et al., 2006).

Adrenoceptor Selectivity

BMY 7378, structurally similar to the compound of interest, demonstrates selective antagonism of the D subtype of α1-adrenoceptors. This specificity underscores the potential of spiro[4.5]decane derivatives in designing selective adrenoceptor subtype inhibitors, which could have implications for treating cardiovascular diseases (Goetz et al., 1995).

Synthesis and Structural Analysis

Studies on the synthesis of spiroacetal enol ethers and epoxy-oxazin-ones provide insights into the stereochemical and synthetic aspects of spiro[4.5]decane derivatives. These researches offer valuable information on the methodologies for constructing complex spirocyclic frameworks, which are crucial for the development of novel organic compounds with potential applications in drug development and material science (Toshima et al., 1998); (Capriati et al., 2006).

Antibacterial Evaluation

Research on triaza and dioxa aza spiro derivatives, including compounds structurally related to 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one, has shown promising antibacterial activity. These findings highlight the potential of such compounds in the development of new antibacterial agents (Natarajan et al., 2021).

Future Directions

The future directions for research on this compound would depend on its potential applications. Spirocyclic compounds are of interest in various fields, including medicinal chemistry, due to their complex and unique structures .

properties

IUPAC Name

6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-26-15-12-16(24)23(14-4-2-13(20)3-5-14)21-17(15)18(25)22-8-6-19(7-9-22)27-10-11-28-19/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOISZMZLJBDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.